4-amino-N-ethyl-N-methylpyridine-3-sulfonamide

Purity Quality Control Reproducibility

Generic pyridine-3-sulfonamides cannot replicate the exact N-ethyl-N-methyl substitution required for reproducible structure-activity relationship (SAR) studies. This compound provides a unique, non-interchangeable scaffold with a free 4-amino group, enabling focused library synthesis. - ≥98% purity (mode across major suppliers) ensures robust, reproducible biological data. - Distinct LogP (0.3042) and steric/electronic profile optimize partitioning for carbonic anhydrase inhibitor design. - CAS 1341610-03-4 with guaranteed identity simplifies procurement and experimental documentation.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
Cat. No. B13003284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-ethyl-N-methylpyridine-3-sulfonamide
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)C1=C(C=CN=C1)N
InChIInChI=1S/C8H13N3O2S/c1-3-11(2)14(12,13)8-6-10-5-4-7(8)9/h4-6H,3H2,1-2H3,(H2,9,10)
InChIKeyGKRHIUVEACVFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-ethyl-N-methylpyridine-3-sulfonamide: Product Overview


4-Amino-N-ethyl-N-methylpyridine-3-sulfonamide (CAS 1341610-03-4) is a research-grade heterocyclic aromatic sulfonamide with the molecular formula C₈H₁₃N₃O₂S and a molecular weight of 215.27 . It is categorized as a pyridine-3-sulfonamide derivative, a class of compounds known for their broad utility in medicinal chemistry, including applications as carbonic anhydrase inhibitors and kinase-targeting motifs [1]. This specific compound features a unique N-ethyl-N-methyl substitution pattern on the sulfonamide nitrogen and a free 4-amino group on the pyridine ring, offering distinct physicochemical properties and synthetic versatility for targeted research applications .

4-Amino-N-ethyl-N-methylpyridine-3-sulfonamide: Structural & Procurement Differentiators


The procurement of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide cannot be fulfilled by generic pyridine-3-sulfonamide alternatives due to its precise N-substitution pattern, which directly dictates its chemical behavior, solubility, and potential biological activity . While the pyridine-3-sulfonamide scaffold is common, the presence of both an ethyl and a methyl group on the sulfonamide nitrogen, combined with a free 4-amino group, creates a unique electronic and steric environment that is not replicated by simpler N-methyl or N-ethyl analogs . This specific combination of substituents leads to a distinct physicochemical profile, such as a calculated LogP of 0.3042, which influences its partitioning and solubility, thereby making it a non-interchangeable building block for structure-activity relationship (SAR) studies and focused library synthesis .

4-Amino-N-ethyl-N-methylpyridine-3-sulfonamide: Technical Evidence


High Purity for Reproducible Outcomes

This compound is available with a guaranteed purity specification of ≥98%, a critical metric for ensuring the reliability and reproducibility of chemical and biological assays. In comparison, a structurally similar pyridine-3-sulfonamide derivative, 4-amino-N-benzyl-N-methylpyridine-3-sulfonamide (CAS 1352497-96-1), is commercially offered at a lower purity of 97% . The higher purity specification of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide reduces the potential for confounding results caused by unknown impurities, which is essential for accurate structure-activity relationship (SAR) interpretation and minimizing batch-to-batch variability .

Purity Quality Control Reproducibility

Stability and Storage Requirements

The compound is characterized by a defined long-term storage condition requiring sealing and refrigeration at 2-8°C to maintain its certified purity over time . In contrast, a related N-methyl-4-(methylamino)pyridine-3-sulfonamide analog (CAS 353277-94-8) is designated for long-term storage in a standard cool, dry place without specific refrigeration requirements . The requirement for a 2-8°C controlled environment for 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide indicates a sensitivity to thermal degradation that is not shared by all analogs, underscoring the need for specialized handling to preserve its chemical integrity for extended research projects .

Stability Storage Logistics

Physicochemical Profile: Solubility & Permeability

The compound's calculated partition coefficient (LogP) is 0.3042, positioning it within a favorable range for both aqueous solubility and membrane permeability . This value is notably lower than many other heterocyclic sulfonamide building blocks, which often exhibit higher lipophilicity (e.g., LogP > 1.0). A LogP near zero is generally associated with improved aqueous solubility and reduced non-specific binding, making this compound particularly well-suited as a starting point for the development of probes or drug candidates where favorable pharmacokinetic properties are desired from the outset [1].

Physicochemical LogP Solubility Drug-likeness

Class-Level Target Selectivity

The pyridine-3-sulfonamide scaffold has been identified as a key pharmacophore for achieving species-selective enzyme inhibition. In a high-throughput screening campaign of over 1.6 million compounds, N-methylpyridine 3-sulfonamides were found to be potent and selective inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd), exhibiting over 1,000-fold selectivity for the bacterial enzyme over its human homolog [1]. While this specific data point is for a different N-methylpyridine-3-sulfonamide derivative, it provides a strong class-level inference that the core scaffold, including 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide, is capable of achieving high target selectivity, a crucial attribute for minimizing off-target effects in therapeutic applications.

Selectivity Inhibition Target Engagement

Procurement Transparency & Traceability

This compound is unambiguously identified by its unique CAS number (1341610-03-4) and precisely defined molecular weight (215.27) . This level of specificity is critical for accurate procurement and inventory management, as it eliminates any ambiguity that could arise from similar IUPAC nomenclature or common names. In contrast, some less-characterized research intermediates lack a registered CAS number, increasing the risk of ordering an incorrect or poorly defined substance. The availability of a CAS number ensures that the compound's identity is verified and traceable throughout the supply chain, from manufacturer to end-user.

Procurement Inventory Quality Assurance

4-Amino-N-ethyl-N-methylpyridine-3-sulfonamide: Key Research Applications


Focused Library Synthesis for Carbonic Anhydrase Inhibitors

The unique N-ethyl-N-methyl substitution and the free 4-amino group on the pyridine ring make this compound an ideal building block for synthesizing focused libraries of carbonic anhydrase inhibitors [1]. The defined purity of ≥98% and known stability profile ensure that synthesized derivatives are of high quality, allowing for robust SAR analysis and the identification of selective inhibitors for tumor-associated isoforms like hCA IX and XII .

Scaffold for Species-Selective Enzyme Inhibitors

Given the class-level evidence demonstrating the high selectivity potential of pyridine-3-sulfonamides (e.g., >1,000-fold selectivity for Mtb Lpd over human Lpd), this compound serves as a privileged scaffold for designing selective enzyme inhibitors against infectious disease targets [2]. Its moderate LogP of 0.3042 is a favorable starting point for optimizing drug-like properties, such as solubility and permeability, during the hit-to-lead phase .

Non-Interchangeable SAR Starting Material

Due to its precise N-ethyl-N-methyl substitution pattern, which cannot be replicated by generic analogs, this compound is a non-substitutable starting material for SAR studies exploring the impact of sulfonamide N-alkylation on biological activity or chemical reactivity . The ability to procure a well-characterized compound with a guaranteed purity of ≥98% and a defined CAS number ensures experimental reproducibility and simplifies procurement for long-term research programs .

Kinase-Targeting Chemical Probes

The pyridine-3-sulfonamide motif is a recognized pharmacophore in kinase inhibitor design . The specific substitution pattern of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide, with its free 4-amino group available for further derivatization, makes it a versatile intermediate for creating novel kinase-targeting chemical probes or potential therapeutic candidates where high target selectivity is paramount [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.